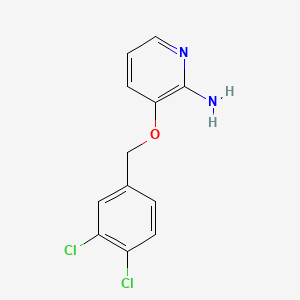
3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine
描述
3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is an organic compound with the molecular formula C12H10Cl2N2O. It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a 3,4-dichlorobenzyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine typically involves the reaction of 2-amino-3-hydroxypyridine with 3,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the 3,4-dichlorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group or further to a benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl or benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
作用机制
The mechanism of action of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation .
相似化合物的比较
- 2-Amino-3-hydroxypyridine
- 3-Methoxypyridine
- 2-Amino-3-methoxypyridine
- 2-Amino-3-benzyloxypyridine
- 2-Amino-pyridin-3-ol hydrochloride
- 2-Amino-3-ethoxypyridine
Uniqueness: 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activity compared to similar compounds .
属性
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVZLZLBKYLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384199 | |
| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81066-60-6 | |
| Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
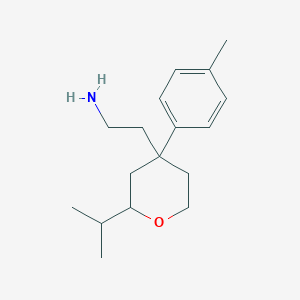



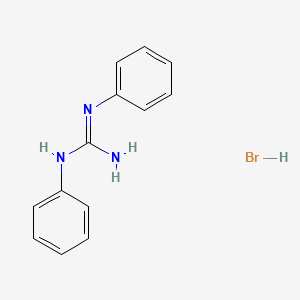

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
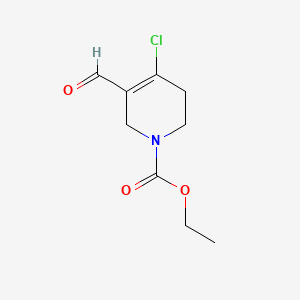


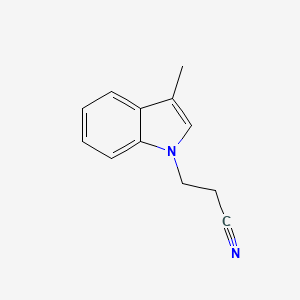


![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)
